5-(Diethylamino)-2-((E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol
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Overview
Description
5-(Diethylamino)-2-((E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol is a complex organic compound characterized by its unique structure, which includes a diethylamino group, a dimethoxyphenyl group, and a triazole ring
Preparation Methods
The synthesis of 5-(Diethylamino)-2-((E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is typically synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a nucleophilic substitution reaction.
Introduction of the Diethylamino Group: The diethylamino group is added through an alkylation reaction using diethylamine.
Chemical Reactions Analysis
5-(Diethylamino)-2-((E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.
Scientific Research Applications
5-(Diethylamino)-2-((E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(Diethylamino)-2-((E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological membranes, altering their properties and affecting cellular functions. The triazole ring can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
When compared to similar compounds, 5-(Diethylamino)-2-((E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol stands out due to its unique combination of functional groups. Similar compounds include:
4-({[4-(diethylamino)phenyl]imino}methyl)phenol: This compound has a similar diethylamino group but lacks the triazole ring, resulting in different chemical and biological properties.
(E)-4-(((3-(diethylamino)propyl)imino)methyl)-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-5-ol: This compound contains a pyrazole ring instead of a triazole ring, leading to different reactivity and applications.
Properties
Molecular Formula |
C21H25N5O3S |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
4-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H25N5O3S/c1-5-25(6-2)16-9-7-15(17(27)12-16)13-22-26-20(23-24-21(26)30)14-8-10-18(28-3)19(11-14)29-4/h7-13,27H,5-6H2,1-4H3,(H,24,30)/b22-13+ |
InChI Key |
QVODIYLANFINKN-LPYMAVHISA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=C(C=C3)OC)OC)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=C(C=C3)OC)OC)O |
Origin of Product |
United States |
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